molecular formula C20H32BClN2O3 B3028266 1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine CAS No. 1799612-11-5

1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine

Cat. No.: B3028266
CAS No.: 1799612-11-5
M. Wt: 394.7
InChI Key: HMIDDRQTTOXSEY-UHFFFAOYSA-N
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Description

This compound features a 4-methylpiperazine core linked via a phenoxyethyl chain to a 2-chloro-3-methylphenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boron-containing compounds in medicinal and materials chemistry . Piperazine derivatives are widely explored for their pharmacological versatility, including CNS activity and enzyme modulation . The unique combination of a boronic ester with a substituted phenoxyethyl-piperazine scaffold suggests applications in targeted drug delivery or prochelator systems, where boronate masking can be activated under specific conditions (e.g., oxidative stress) .

Properties

IUPAC Name

1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BClN2O3/c1-15-16(21-26-19(2,3)20(4,5)27-21)7-8-17(18(15)22)25-14-13-24-11-9-23(6)10-12-24/h7-8H,9-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIDDRQTTOXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCCN3CCN(CC3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109751
Record name Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799612-11-5
Record name Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799612-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[2-[2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine (CAS Number: 1799612-11-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies demonstrating its efficacy in various biological contexts.

  • Molecular Formula : C20H32BClN2O3
  • Molecular Weight : 394.74 g/mol
  • Purity : ≥ 98% .

The compound's biological activity appears to be linked to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its effects on immune modulation and potential anticancer properties.

Immune Modulation

In cellular assays, compounds with similar piperazine structures have been evaluated for their ability to activate Jurkat T-cells in the presence of PD-L1. The findings indicated that while some piperazine-containing compounds did not significantly enhance T-cell activation, others showed promising results by increasing the expression of activation markers such as CD25 and HLA-DR . This suggests that the compound may possess immune-modulating properties that could be beneficial in therapeutic settings.

Case Studies

  • PD-L1 Inhibition : A study investigating PD-L1 inhibitors demonstrated that certain small molecules could effectively disrupt PD-L1 dimerization, leading to enhanced T-cell activation. While the specific compound was not tested directly, its structural characteristics suggest a potential for similar activity .
  • Cytokine Production : In related research involving immune-related cytokines (e.g., IL-17A, TNF-α), compounds with analogous structures were shown to increase cytokine levels in co-culture assays with T-cells. This indicates a possible mechanism through which the compound could exert its effects on immune cells .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEffect ObservedReference
Compound APD-L1 InhibitionIncreased T-cell activation
Compound BCytokine ModulationEnhanced IL-17A production
Compound CImmune ActivationUpregulation of CD25 and HLA-DR

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Piperazine Substituent Aryl Group Substituents Boron Group Key Features References
Target Compound 4-methyl, phenoxyethyl linker 2-chloro, 3-methylphenyl 4,4,5,5-tetramethyl-dioxaborolane Enhanced lipophilicity; ROS-activable boronate; cross-coupling capability
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine 4-methyl, benzyl linker Unsubstituted phenyl 4,4,5,5-tetramethyl-dioxaborolane Higher solubility due to benzyl spacer; limited steric hindrance
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine 4-methyl, direct phenyl attachment Unsubstituted phenyl 4,4,5,5-tetramethyl-dioxaborolane Simplified synthesis; planar aryl geometry for π-π interactions
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) 4-(2-methoxyphenyl) 2,6-dimethylphenoxyethoxyethyl None CNS-targeted activity; methoxy group enhances blood-brain barrier penetration
BHAPI (N'-(1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)phenyl)ethylidene)isonicotinohydrazide) N/A Benzyloxy-phenyl with boronate 4,4,5,5-tetramethyl-dioxaborolane Prochelator design; ROS-triggered iron chelation for neuroprotection

Key Differences and Implications

The phenoxyethyl linker provides flexibility and extended conjugation, contrasting with rigid benzyl () or direct phenyl () linkers, which may affect molecular docking or aggregation behavior.

Boronic Ester Reactivity :

  • The dioxaborolane group enables Suzuki-Miyaura cross-coupling for bioconjugation or materials synthesis, a shared feature with . However, the target compound’s aryl substituents may modulate boronate stability and reactivity; chloro groups can deactivate the aryl ring, slowing transmetallation in cross-couplings .

Biological Relevance :

  • Unlike HBK14 (), which lacks a boronic ester but includes a 2-methoxyphenyl group for CNS activity, the target compound’s boronate may limit blood-brain barrier penetration unless masked as a prochelator (cf. BHAPI in ).
  • Compared to BHAPI, the piperazine core in the target compound introduces basicity and hydrogen-bonding capacity, which could enhance interactions with enzymes or receptors.

Synthetic Considerations: The synthesis likely involves nucleophilic substitution to attach the phenoxyethyl chain to piperazine, followed by boronate introduction via Miyaura borylation (). This contrasts with HBK14’s straightforward alkylation () or BHAPI’s hydrazide coupling ().

Physicochemical Properties

  • Stability : The dioxaborolane is hydrolytically stable at physiological pH but cleavable under acidic or oxidative conditions, enabling controlled release of active species (e.g., boronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-(2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-4-methylpiperazine

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